1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride
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Overview
Description
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, an oxopropyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride typically involves the reaction of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group. The reaction conditions include:
Reagent: Thionyl chloride (SOCl2)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (room temperature to reflux).
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, ethanol), temperature (0°C to room temperature).
Oxidation: Oxidizing agents (KMnO4), solvent (water, acetone), temperature (room temperature to reflux).
Major Products
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-amine
- 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-thiol
Uniqueness
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that lack this functional group and, therefore, have different reactivity profiles and applications.
Properties
CAS No. |
344298-53-9 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)5-7-3-4-8(9(10)13)11(7)2/h3-4H,5H2,1-2H3 |
InChI Key |
GNRCQIZGBAEVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(N1C)C(=O)Cl |
Origin of Product |
United States |
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